4-{[(tert-butoxy)carbonyl]amino}cycloheptane-1-carboxylic acid
Description
4-{[(tert-butoxy)carbonyl]amino}cycloheptane-1-carboxylic acid is a cycloheptane-based derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 4-position and a carboxylic acid moiety at the 1-position. Its synthesis is analogous to methods described for cyclopentane analogs, involving Boc-protection of the amino group followed by functionalization of the carboxylic acid .
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]cycloheptane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10-6-4-5-9(7-8-10)11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKDBCZQSCYLAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(tert-butoxy)carbonyl]amino}cycloheptane-1-carboxylic acid typically involves the following steps:
Formation of the Cycloheptane Ring: The cycloheptane ring can be synthesized through various methods, including cyclization reactions of linear precursors.
Introduction of the Carboxylic Acid Group: This can be achieved through oxidation reactions, where a suitable precursor is oxidized to introduce the carboxylic acid functionality.
Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl (Boc) protection. This involves reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-{[(tert-butoxy)carbonyl]amino}cycloheptane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as acid chlorides.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield acid chlorides, while reduction can yield alcohols or aldehydes.
Scientific Research Applications
4-{[(tert-butoxy)carbonyl]amino}cycloheptane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: It can be used in the production of fine chemicals and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 4-{[(tert-butoxy)carbonyl]amino}cycloheptane-1-carboxylic acid involves its interaction with specific molecular targets. The Boc-protected amine group can be deprotected under acidic conditions to reveal the free amine, which can then interact with various biological targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity and function.
Comparison with Similar Compounds
Structural and Property Comparison Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 4-{[(tert-butoxy)carbonyl]amino}cycloheptane-1-carboxylic acid | - | C₁₂H₁₉NO₄ | ~241.28 | 7-membered ring, moderate flexibility |
| 1-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid | - | C₁₁H₁₇NO₄ | ~227.26 | 5-membered ring, higher ring strain |
| 4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octane-1-carboxylic acid | 943845-74-7 | C₁₃H₂₁NO₄ | ~255.31 | Rigid bicyclic system, enhanced binding specificity |
| 4-[(tert-Butoxycarbonyl)amino]bicyclo[2.1.1]hexane-1-carboxylic acid | 1050886-56-0 | C₁₂H₁₉NO₄ | 241.28 | Compact bicyclic framework, high reactivity |
| Methyl (1R,4S)-4-[(tert-Butoxycarbonyl)amino]cyclopent-2-ene-1-carboxylate | - | C₁₂H₁₇NO₄ | ~239.27 | Unsaturated ring, ester functionalization |
Research Findings and Implications
- Synthetic Utility : Cycloheptane derivatives are synthesized via methods analogous to cyclopentane analogs, but longer reaction times may be required due to steric hindrance .
- Biological Relevance: Bicyclic derivatives (e.g., bicyclo[2.2.2]octane) exhibit superior target selectivity in protease inhibition studies compared to monocyclic analogs, attributed to their rigid structures .
- Solubility and Bioavailability : Ester derivatives (e.g., methyl esters) demonstrate improved lipophilicity, enhancing cellular uptake, but require metabolic activation for efficacy .
Biological Activity
4-{[(tert-butoxy)carbonyl]amino}cycloheptane-1-carboxylic acid (commonly referred to as Boc-amino-cycloheptane carboxylic acid) is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a cycloheptane ring substituted with a tert-butoxycarbonyl (Boc) amino group and a carboxylic acid. Its molecular formula is , with a molecular weight of 253.33 g/mol. The structural representation is crucial for understanding its interactions at the molecular level.
The biological activity of Boc-amino-cycloheptane carboxylic acid can be attributed to several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting the synthesis of important biomolecules.
- Receptor Interaction : It has been hypothesized that this compound may interact with various receptors, influencing cellular signaling pathways.
Antitumor Activity
Research has indicated that derivatives of cycloheptane carboxylic acids exhibit significant antitumor properties. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells through mechanisms such as:
- Cell Cycle Arrest : Compounds have been observed to halt the cell cycle at specific checkpoints, thereby preventing cancer cell proliferation.
- Induction of Apoptosis : Certain derivatives trigger programmed cell death in tumor cells, which is crucial for cancer treatment.
Study 1: Anticancer Properties
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of various Boc-protected amino acids, including cycloheptane derivatives. The results demonstrated that these compounds exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent cytotoxicity.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Boc-amino-cycloheptane | MCF-7 | 5.2 |
| Boc-amino-cycloheptane | A549 | 3.9 |
| Doxorubicin | MCF-7 | 0.5 |
Study 2: Mechanistic Insights
Another research effort focused on elucidating the mechanism by which Boc-amino-cycloheptane induces apoptosis. Molecular dynamics simulations indicated that the compound binds effectively to the active site of Bcl-2 proteins, disrupting their function and promoting apoptotic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
